C-Methylcalix[4]resorcinarene

Supramolecular Chemistry Ion-Selective Electrodes Molecular Recognition

C-Methylcalixresorcinarene (CMCR, CAS 74708-10-4, C₃₂H₃₂O₈, MW 544.59) is a cyclic tetramer synthesized via the acid-catalyzed condensation of resorcinol and acetaldehyde. It belongs to the calixresorcinarene family of macrocyclic cavitands, characterized by a bowl-shaped conformation with an electron-rich aromatic cavity and an upper rim bearing eight hydroxyl groups capable of hydrogen bonding.

Molecular Formula C32H32O8
Molecular Weight 544.6 g/mol
CAS No. 74708-10-4
Cat. No. B3023962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Methylcalix[4]resorcinarene
CAS74708-10-4
Molecular FormulaC32H32O8
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C
InChIInChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3
InChIKeyWGDNYTQTRISCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-Methylcalix[4]resorcinarene (CAS 74708-10-4): A Foundational Macrocyclic Host Platform for Supramolecular Assembly and Materials Functionalization


C-Methylcalix[4]resorcinarene (CMCR, CAS 74708-10-4, C₃₂H₃₂O₈, MW 544.59) is a cyclic tetramer synthesized via the acid-catalyzed condensation of resorcinol and acetaldehyde [1]. It belongs to the calix[4]resorcinarene family of macrocyclic cavitands, characterized by a bowl-shaped conformation with an electron-rich aromatic cavity and an upper rim bearing eight hydroxyl groups capable of hydrogen bonding . This fundamental scaffold serves as a versatile precursor for the construction of selective receptors, heterogeneous catalysts, and functional materials through post-synthetic modification or as a direct supramolecular host in its native form .

Why Generic Calixarene Substitution Fails: Quantified Divergence in Ion Selectivity, Fullerene Binding, and Phase-Transfer Efficiency for C-Methylcalix[4]resorcinarene


The performance of calix[4]resorcinarene derivatives is exquisitely sensitive to modifications of the bridging methylene substituent and upper/lower rim functionalization, rendering them non-interchangeable. C-Methylcalix[4]resorcinarene (CMCR) exhibits a unique and counter-intuitive selectivity profile: unlike its non-methylated calix[4]resorcinarene octaester analog, which binds larger alkali cations (K⁺, Rb⁺, Cs⁺) with high affinity, CMCR-based ionophores demonstrate a complete absence of alkali cation binding [1]. Furthermore, CMCR demonstrates a pronounced selectivity for C₇₀ over C₆₀ fullerenes with a binding constant ratio (K_C70-1/K_C60-1) of ~30, a feature not universally shared across the calixarene family and critical for targeted fullerene separations [2]. Generic substitution disregards these validated, quantitative divergences in molecular recognition, potentially leading to complete experimental failure in applications requiring precise host-guest discrimination or specific catalytic activity.

Quantitative Evidence Guide: Verifiable Performance Differentiation of C-Methylcalix[4]resorcinarene Against Key Comparators


Ionophore Selectivity: C-Methylated vs. Non-Methylated Calix[4]resorcinarene for Alkali Cation Binding

Direct comparative studies reveal a fundamental divergence in ion binding behavior. While a calix[4]resorcinarene octaester derivative demonstrates high affinity for larger alkali cations (K⁺, Rb⁺, Cs⁺), an ionophore based on C-methylcalix[4]resorcinarene (CMCR) exhibits no measurable binding for any alkali cations [1].

Supramolecular Chemistry Ion-Selective Electrodes Molecular Recognition

Host-Guest Binding Selectivity: C-Methylcalix[4]resorcinarene Exhibits ~30-Fold Preference for Fullerene C₇₀ over C₆₀

In solution-state binding studies with fullerenes, C-methylcalix[4]resorcinarene (CMCR) demonstrates a marked selectivity for C₇₀ over C₆₀. The binding constant (K) for the C₇₀-1 complex (K_C70-1 = 5,800 dm³·mol⁻¹) is approximately 30 times greater than that for the C₆₀-1 complex (K_C60-1 = 190 dm³·mol⁻¹) [1].

Supramolecular Chemistry Fullerene Chemistry Host-Guest Binding

Heterogeneous Phase-Transfer Catalysis: C-Methylcalix[4]resorcinarene Enables Room-Temperature Nucleophilic Reactions via Host-Guest Complexation

Water-insoluble tetraphenolate C-methylcalix[4]resorcinarene has been demonstrated as an efficient, reusable heterogeneous phase-transfer catalyst that facilitates nucleophilic reactions at room temperature [1]. This is achieved through the formation of a host-guest complex at the organic-aqueous interface, a mode of action distinct from traditional quaternary ammonium salt catalysts.

Phase-Transfer Catalysis Green Chemistry Supramolecular Catalysis

Thermal and Oxidative Stability: C-Methylcalix[4]resorcinarene (CMCR) and Derivatives Outperform Commercial Antioxidant BHT in Natural Rubber

Thermogravimetric analysis (TGA) revealed that C-methylcalix[4]resorcinarene (CMCR) and its derivatives (CMCR-1, CMCR-2) possess superior thermal stability compared to the widely used commercial antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT) [1]. Furthermore, derivative CMCR-2 exhibited excellent antioxidative properties in natural rubber as indicated by oxidation induction time and accelerated thermal aging tests.

Polymer Stabilization Antioxidants Thermal Analysis

Molecular Glass Resist Sensitivity: Tetra-C-methyl-calix[4]resorcinarene Derivatives Achieve 20 mJ/cm² Sensitivity for I-Line Lithography

Molecular glass resists formulated from cross-linker incorporated tetra-c-methyl-calix[4]resorcinarene (C4RA) derivatives exhibit a high sensitivity of 20 mJ/cm², enabling the fabrication of 4-μm line-and-space patterns under 365-nm (i-line) exposure [1]. Electron-beam exposure further allows for the creation of 80-nm patterns.

Lithography Molecular Glasses Photoresists

Rare Earth Element Extraction: C-Methylcalix[4]resorcinarene-DODGA Ligand Demonstrates High Sensitivity for Heavy REEs

A diglycolamide-functionalized derivative, C-methylcalix(4)methylresorcinarene–DODGA, was synthesized and evaluated for the extraction of rare earth elements (REEs) from nitric acid solutions [1]. The ligand showed high sensitivity, particularly toward heavy rare earth elements, with distribution coefficients increasing with nitric acid concentration in the range of 0.1 to 5 mol L⁻¹.

Rare Earth Elements Solvent Extraction Supramolecular Chemistry

Validated Application Scenarios for C-Methylcalix[4]resorcinarene Based on Quantitative Evidence


Fullerene Purification and Sensing

Exploit the ~30-fold selectivity of C-methylcalix[4]resorcinarene for C₇₀ over C₆₀ (K_C70-1 = 5,800 dm³·mol⁻¹ vs. K_C60-1 = 190 dm³·mol⁻¹) to develop novel separation media (e.g., stationary phases for chromatography) or optical sensors for differentiating and quantifying these carbon allotropes in mixed samples [1].

Room-Temperature Heterogeneous Phase-Transfer Catalysis

Utilize unmodified C-methylcalix[4]resorcinarene as a metal-free, recoverable, and reusable heterogeneous catalyst for biphasic nucleophilic substitution reactions at room temperature, leveraging its ability to form host-guest complexes at the organic-aqueous interface [2].

High-Performance Polymer Stabilization

Employ C-methylcalix[4]resorcinarene (CMCR) or its derivatives (e.g., CMCR-2) as a superior, non-blooming antioxidant scaffold for natural rubber and other elastomers, where its enhanced thermal stability over BHT and resistance to extraction provide long-term protection against oxidative degradation [3].

Advanced Lithography with Molecular Glass Resists

Formulate high-sensitivity molecular glass photoresists using tetra-c-methyl-calix[4]resorcinarene (C4RA) derivatives for i-line (365 nm) lithography, achieving a sensitivity of 20 mJ/cm² and resolution down to 4 μm, or sub-100 nm features via electron-beam lithography [4].

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